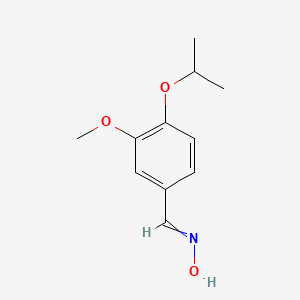
(R)-3-(trifluoromethoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(trifluoromethoxy)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(trifluoromethoxy)pyrrolidine typically involves the functionalization of pyrrolidine. One common method includes the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound . This method is advantageous due to its simplicity and the absence of metal catalysts, which can be beneficial for large-scale production.
Industrial Production Methods
Industrial production methods for ®-3-(trifluoromethoxy)pyrrolidine often involve continuous flow processes to ensure high efficiency and yield. These methods leverage advanced microreactor systems to facilitate the direct introduction of functional groups into the pyrrolidine ring .
Chemical Reactions Analysis
Types of Reactions
®-3-(trifluoromethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the pyrrolidine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
®-3-(trifluoromethoxy)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ®-3-(trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. This interaction can lead to significant changes in the biological activity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
®-3-(trifluoromethyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-3-(methoxy)pyrrolidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-3-(fluoromethoxy)pyrrolidine: Features a fluoromethoxy group.
Uniqueness
®-3-(trifluoromethoxy)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
Molecular Formula |
C5H8F3NO |
|---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
(3R)-3-(trifluoromethoxy)pyrrolidine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
InChI Key |
LMXDVHWGZYGKNK-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC(F)(F)F |
Canonical SMILES |
C1CNCC1OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)






![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)
![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)

![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)
